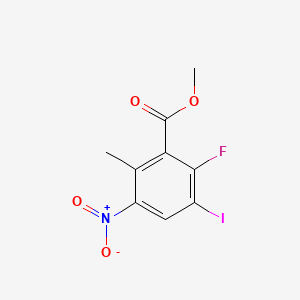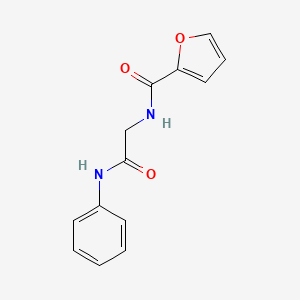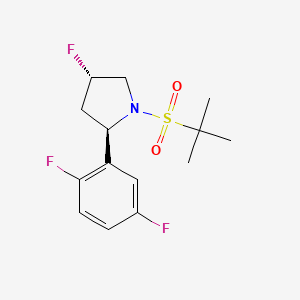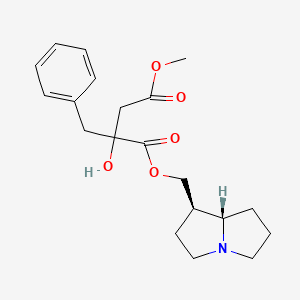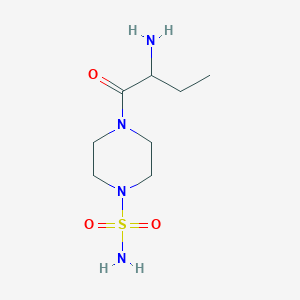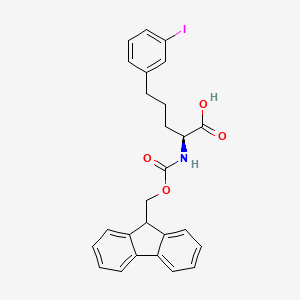![molecular formula C8H16N2 B14904173 (2-Ethyl-2-azabicyclo[2.1.1]hexan-3-yl)methanamine](/img/structure/B14904173.png)
(2-Ethyl-2-azabicyclo[2.1.1]hexan-3-yl)methanamine
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
(2-Ethyl-2-azabicyclo[211]hexan-3-yl)methanamine is a bicyclic amine compound characterized by its unique structure, which includes a nitrogen atom integrated into a bicyclic framework
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of (2-Ethyl-2-azabicyclo[2.1.1]hexan-3-yl)methanamine typically involves the construction of the bicyclic framework followed by functionalization. One common method involves the use of palladium-catalyzed reactions to form the bicyclic structure . For instance, the palladium-catalyzed 1,2-aminoacyloxylation of cyclopentenes can be employed to synthesize oxygenated 2-azabicyclo[2.2.1]heptanes, which can then be further functionalized .
Industrial Production Methods
Industrial production methods for this compound are not well-documented in the literature. the principles of large-scale organic synthesis, such as optimization of reaction conditions and the use of continuous flow reactors, can be applied to scale up the production of this compound.
化学反応の分析
Types of Reactions
(2-Ethyl-2-azabicyclo[2.1.1]hexan-3-yl)methanamine can undergo various types of chemical reactions, including:
Oxidation: The compound can be oxidized to introduce oxygen-containing functional groups.
Reduction: Reduction reactions can be used to modify the nitrogen atom or other functional groups.
Substitution: The compound can participate in substitution reactions, where one functional group is replaced by another.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate for oxidation, reducing agents such as lithium aluminum hydride for reduction, and nucleophiles for substitution reactions. Reaction conditions typically involve controlled temperatures and the use of solvents like dichloromethane or ethanol.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield ketones or alcohols, while reduction can produce amines or hydrocarbons.
科学的研究の応用
(2-Ethyl-2-azabicyclo[2.1.1]hexan-3-yl)methanamine has several scientific research applications:
Chemistry: It serves as a building block for the synthesis of more complex organic molecules.
Biology: The compound’s unique structure makes it a candidate for studying biological interactions and potential therapeutic effects.
Medicine: It may be explored for its potential use in drug development, particularly in the design of novel pharmaceuticals.
Industry: The compound can be used in the development of new materials with specific properties.
作用機序
The mechanism of action of (2-Ethyl-2-azabicyclo[2.1.1]hexan-3-yl)methanamine involves its interaction with molecular targets, such as enzymes or receptors. The bicyclic structure allows it to fit into specific binding sites, potentially inhibiting or activating biological pathways. Detailed studies on its molecular targets and pathways are necessary to fully understand its effects.
類似化合物との比較
Similar Compounds
2-Azabicyclo[2.2.1]heptanes: These compounds share a similar bicyclic structure but differ in the size and arrangement of the rings.
2-Azabicyclo[3.2.1]octanes: These compounds have a larger bicyclic framework and are used in drug discovery.
3-Azabicyclo[3.1.0]hexanes: These compounds are conformationally constrained and have diverse biological activities.
Uniqueness
(2-Ethyl-2-azabicyclo[2.1.1]hexan-3-yl)methanamine is unique due to its specific bicyclic structure, which imparts distinct chemical and biological properties. Its compact and rigid framework allows for precise interactions with molecular targets, making it a valuable compound for various applications.
特性
分子式 |
C8H16N2 |
|---|---|
分子量 |
140.23 g/mol |
IUPAC名 |
(2-ethyl-2-azabicyclo[2.1.1]hexan-3-yl)methanamine |
InChI |
InChI=1S/C8H16N2/c1-2-10-7-3-6(4-7)8(10)5-9/h6-8H,2-5,9H2,1H3 |
InChIキー |
JGZPQTXIRQOBFJ-UHFFFAOYSA-N |
正規SMILES |
CCN1C2CC(C2)C1CN |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


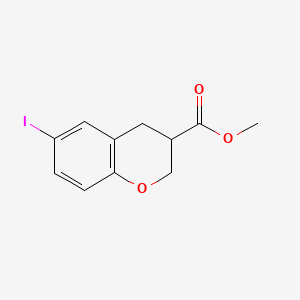
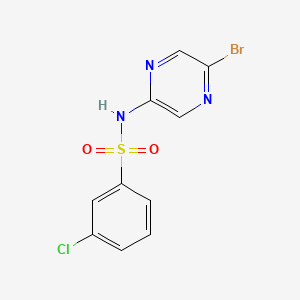
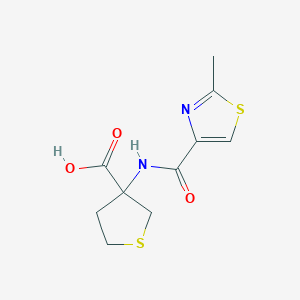

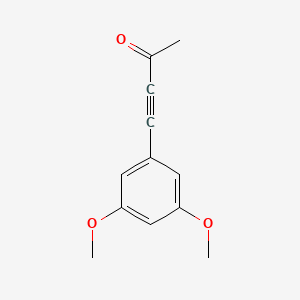
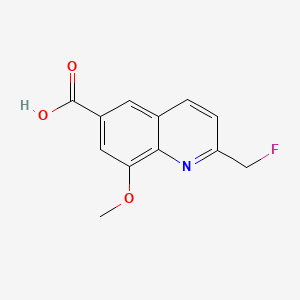
![4-({[(6-Carboxycyclohex-3-en-1-yl)carbonyl]amino}methyl)benzoic acid](/img/structure/B14904117.png)

